molecular formula C10H7Cl5O3 B14645765 Ethylpentachlorophenoxyacetate CAS No. 55773-90-5

Ethylpentachlorophenoxyacetate

Cat. No.: B14645765
CAS No.: 55773-90-5
M. Wt: 352.4 g/mol
InChI Key: MJRVNDGGAHMLGC-UHFFFAOYSA-N
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Description

Ethyl (2,3-dichloro-4-formylphenoxy)acetate (CAS 61720-24-9, C₁₁H₁₀Cl₂O₄) is a chlorinated aromatic ester characterized by two chlorine atoms at the 2- and 3-positions of the phenyl ring, a formyl group at the 4-position, and an ethoxyacetate side chain. This compound is utilized in agrochemical and pharmaceutical research due to its reactive formyl group, which facilitates further derivatization .

Properties

CAS No.

55773-90-5

Molecular Formula

C10H7Cl5O3

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-(2,3,4,5,6-pentachlorophenoxy)acetate

InChI

InChI=1S/C10H7Cl5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3

InChI Key

MJRVNDGGAHMLGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylpentachlorophenoxyacetate typically involves the esterification of pentachlorophenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pentachlorophenoxyacetic acid+EthanolH2SO4This compound+Water\text{Pentachlorophenoxyacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentachlorophenoxyacetic acid+EthanolH2​SO4​​this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethylpentachlorophenoxyacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have significant biological activities.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenoxyacetic acid derivatives

Scientific Research Applications

Ethylpentachlorophenoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of ethylpentachlorophenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Ethyl 4-Chlorophenylacetate (CAS 14062-24-9)

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Structure : Features a single chlorine substituent at the 4-position of the phenyl ring and an ethyl acetate group.
  • Applications : Primarily used in fragrance synthesis and as an intermediate in organic synthesis. Unlike the formyl-containing compound, it lacks reactive sites for further functionalization, limiting its utility in complex syntheses .
  • Safety: No significant handling restrictions reported, though standard ester precautions apply.

Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1)

  • Molecular Formula : C₁₂H₁₃ClO₄
  • Structure: Contains a 4-chlorophenoxy group linked to an acetoacetate moiety. The ketone group in the acetoacetate enhances its reactivity in condensation reactions.
  • Applications: Key precursor in herbicide synthesis (e.g., aryloxyphenoxypropionate derivatives). Its acetoacetate group enables keto-enol tautomerism, critical for forming heterocyclic compounds .

Ethyl Chloroacetate (CAS 105-39-5)

  • Molecular Formula : C₄H₇ClO₂
  • Applications: Industrial solvent and intermediate in pesticide production. Its lack of aromaticity reduces environmental persistence compared to chlorinated phenoxyacetates .
  • Safety : Highly reactive with oxidizers, acids, and bases; requires stringent storage protocols .

Ethyl 2-Phenylacetoacetate (CAS Not Provided)

  • Molecular Formula : C₁₂H₁₄O₃
  • Structure : Phenyl group attached to an acetoacetate chain.
  • Applications: Forensic and research applications as a precursor in amphetamine synthesis. Its non-chlorinated structure reduces toxicity but limits biocidal activity .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Applications Reactivity/Safety Notes
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 C₁₁H₁₀Cl₂O₄ Dichlorophenyl, formyl, ester Agrochemical intermediates Reactive formyl group; moderate toxicity
Ethyl 4-chlorophenylacetate 14062-24-9 C₁₀H₁₁ClO₂ Monochlorophenyl, ester Fragrance synthesis Low reactivity; stable storage
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ Chlorophenoxy, acetoacetate Herbicide precursors Keto-enol tautomerism; irritant
Ethyl chloroacetate 105-39-5 C₄H₇ClO₂ Chloroalkyl ester Pesticide solvent High reactivity; incompatible with acids
Ethyl 2-phenylacetoacetate - C₁₂H₁₄O₃ Phenyl, acetoacetate Pharmaceutical research Non-chlorinated; low environmental risk

Key Research Findings

Reactivity and Functionalization: The formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate allows for Schiff base formation, a feature absent in non-formylated analogs like Ethyl 4-chlorophenylacetate .

Toxicity Profile: Dichloro-substituted compounds show moderate ecotoxicity, while mono-chloro derivatives (e.g., CAS 14062-24-9) are generally safer for industrial use .

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